2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3
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Overview
Description
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 is a stable isotope-labeled compound with the molecular formula C7D3H11N2 and a molecular weight of 129.218 . This compound is a derivative of pyrrolo[3,4-c]pyrrole, which is a bicyclic nitrogen-containing heterocycle. The deuterium labeling (d3) is often used in scientific research for tracing and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 typically involves the hydrogenation of the corresponding pyrrole precursor. The reaction conditions often include the use of a deuterium source, such as deuterium gas (D2), and a suitable catalyst like palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete hydrogenation and incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. Quality control measures, such as gas chromatography and mass spectrometry, are employed to ensure the consistency and isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound’s distribution and transformation within a system. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3 can be compared with other similar compounds, such as:
2-Methyloctahydropyrrolo[3,4-c]pyrrole: The non-deuterated version of the compound.
2-Methylhexahydropyrrolo[3,4-c]pyrrole: A similar compound with a different degree of hydrogenation.
Octahydropyrrolo[3,4-c]pyrrole: A related compound without the methyl group.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in tracing and analytical studies.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
129.22 g/mol |
IUPAC Name |
5-(trideuteriomethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/i1D3 |
InChI Key |
YQURLNGUWNDBIR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC2CNCC2C1 |
Canonical SMILES |
CN1CC2CNCC2C1 |
Origin of Product |
United States |
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